2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine 2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1248415-40-8
VCID: VC3069137
InChI: InChI=1S/C11H16ClN3/c12-11-13-7-6-10(15-11)14-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,14,15)
SMILES: C1CCC(CC1)CNC2=NC(=NC=C2)Cl
Molecular Formula: C11H16ClN3
Molecular Weight: 225.72 g/mol

2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine

CAS No.: 1248415-40-8

Cat. No.: VC3069137

Molecular Formula: C11H16ClN3

Molecular Weight: 225.72 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine - 1248415-40-8

Specification

CAS No. 1248415-40-8
Molecular Formula C11H16ClN3
Molecular Weight 225.72 g/mol
IUPAC Name 2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine
Standard InChI InChI=1S/C11H16ClN3/c12-11-13-7-6-10(15-11)14-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,14,15)
Standard InChI Key DDRVRIIBLSPTGA-UHFFFAOYSA-N
SMILES C1CCC(CC1)CNC2=NC(=NC=C2)Cl
Canonical SMILES C1CCC(CC1)CNC2=NC(=NC=C2)Cl

Introduction

Structural Characteristics

The molecular structure of 2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine features several key components that contribute to its chemical properties and potential biological activities:

Core Pyrimidine Ring

The compound is built around a pyrimidine heterocycle, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This diazine structure is a fundamental building block in many natural and synthetic compounds, including nucleobases like cytosine, thymine, and uracil.

Key Functional Groups

The molecule contains two principal functional groups:

  • A chlorine atom at position 2 of the pyrimidine ring, which serves as a potential reaction site for nucleophilic substitution

  • A cyclohexylmethylamine group at position 4, which introduces conformational flexibility and hydrophobicity to the molecule

These structural features create a unique electronic and steric profile that influences the compound's chemical reactivity and potential interactions with biological targets. The chlorine substituent at position 2 acts as an electron-withdrawing group, affecting the electron distribution across the pyrimidine ring and enhancing reactivity at specific positions .

Relationship to Other Pyrimidine Derivatives

2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine shares structural similarities with several pyrimidine derivatives that have demonstrated significant biological activities. The compound belongs to a broader family of 2-chloro-4-substituted pyrimidines that have been investigated for various applications.

Structural Analogs

Several related compounds have been reported in the literature, including:

  • 2-chloro-N-methylpyrimidin-4-amine (CAS: 66131-68-8), a simpler analog with a methyl group in place of the cyclohexylmethyl moiety

  • N-(2-chlorocyclohexyl)pyrimidin-4-amine (CAS: 65029239), which features a direct attachment of the cyclohexyl ring to the amine nitrogen

  • 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8), which contains additional halogen substitution and a cyclopentyl group

These structural relationships provide valuable insights into potential synthesis methods and biological activities of 2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine.

Structure-Activity Relationships

The biological activity of pyrimidine derivatives is strongly influenced by their substitution patterns. For 2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine, several structure-activity relationships can be inferred from studies on related compounds:

  • The chlorine at position 2 often serves as a leaving group for further derivatization but can also contribute to binding interactions with protein targets

  • The cyclohexylmethyl group provides hydrophobic character, potentially enhancing binding to lipophilic pockets in biological targets

  • The secondary amine linkage at position 4 can participate in hydrogen bonding interactions with proteins or serve as a site for metabolism

Research on other pyrimidine derivatives suggests that modifications to these key structural features can significantly alter biological activity profiles. For example, structure-activity relationship studies of pyrimidin-4-amine derivatives containing phenyloxazole moiety have demonstrated that systematic variations in substituent patterns can optimize activity against specific targets .

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